molecular formula C24H24N2O4S B14799565 N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline

N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline

Cat. No.: B14799565
M. Wt: 436.5 g/mol
InChI Key: YSMRBFLLXOIHJI-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)benzylidene]-4-(4-morpholinylsulfonyl)aniline is a complex organic compound with a unique structure that combines a benzyloxy group, a benzylidene moiety, and a morpholinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)benzylidene]-4-(4-morpholinylsulfonyl)aniline typically involves a multi-step process. One common method starts with the preparation of the benzyloxybenzaldehyde intermediate, which is then reacted with 4-(4-morpholinylsulfonyl)aniline under specific conditions to form the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of N-[2-(benzyloxy)benzylidene]-4-(4-morpholinylsulfonyl)aniline may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)benzylidene]-4-(4-morpholinylsulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzylamine derivative.

    Substitution: The morpholinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted morpholinylsulfonyl derivatives.

Scientific Research Applications

N-[2-(benzyloxy)benzylidene]-4-(4-morpholinylsulfonyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)benzylidene]-4-(4-morpholinylsulfonyl)aniline involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the morpholinylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,2-phenylenediamine
  • N-Phenyl-o-phenylenediamine
  • 4-Methyl-o-phenylenediamine

Uniqueness

N-[2-(benzyloxy)benzylidene]-4-(4-morpholinylsulfonyl)aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its hydrophobicity, while the morpholinylsulfonyl group provides additional sites for hydrogen bonding and electrostatic interactions.

This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-1-(2-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C24H24N2O4S/c27-31(28,26-14-16-29-17-15-26)23-12-10-22(11-13-23)25-18-21-8-4-5-9-24(21)30-19-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2

InChI Key

YSMRBFLLXOIHJI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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